molecular formula C23H36N2O6S B14748983 Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate CAS No. 210354-30-6

Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate

Cat. No.: B14748983
CAS No.: 210354-30-6
M. Wt: 468.6 g/mol
InChI Key: ACKDHXOKKZFQEB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate is a structurally complex molecule featuring dual orthogonal protecting groups and a sulfur-containing linkage. The compound includes:

  • A tert-butyl ester moiety at the terminal carboxyl group, providing steric protection against nucleophilic attack.
  • A tert-butoxycarbonyl (Boc) group at the 2-position, commonly used for amine protection in peptide synthesis.
  • A phenylmethoxycarbonyl (Cbz) group attached via an ethylsulfanyl (-SCH2CH2-) linker at the 4-position, offering orthogonal deprotection compatibility with the Boc group.

This combination of functional groups suggests its utility in multi-step organic syntheses, particularly in peptide or peptidomimetic chemistry, where sequential deprotection strategies are critical .

Properties

CAS No.

210354-30-6

Molecular Formula

C23H36N2O6S

Molecular Weight

468.6 g/mol

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate

InChI

InChI=1S/C23H36N2O6S/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)12-14-32-15-13-24-20(27)29-16-17-10-8-7-9-11-17/h7-11,18H,12-16H2,1-6H3,(H,24,27)(H,25,28)

InChI Key

ACKDHXOKKZFQEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCSCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate involves multiple steps, typically starting with the protection of amino groups using tert-butyl and phenylmethoxycarbonyl groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate and phenylmethoxycarbonyl chloride. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.

    Medicine: Research involving drug development often utilizes this compound to study its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)methionylphenylalanine (CAS 74825-73-3)

  • Key Features :
    • Contains a Boc-protected methionine residue linked to phenylalanine.
    • Includes a methylsulfanyl (-SCH3) group in place of the ethylsulfanyl linker.
  • Both compounds employ Boc protection but lack the dual Boc/Cbz strategy seen in the target molecule.

(S)-Benzyl 2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate (CAS 385802-84-6)

  • Key Features: Features a Boc-protected amine and a benzyl ester (Cbz analogue) at the carboxyl terminus. Incorporates a dimethylamino (-N(CH3)2) group instead of the ethylsulfanyl-Cbz moiety.
  • Comparison: The dimethylamino group introduces basicity, which may alter solubility and reactivity in acidic conditions compared to the neutral ethylsulfanyl linker . Like the target compound, this derivative employs orthogonal protection (Boc + benzyl ester), but the absence of sulfur limits its utility in disulfide bond formation or metal chelation.

tert-Butyl 7-Benzyl-4-[2-(1,2,7-thiadiazepin-4-yl)ethenyl]-1,1-dioxo-1,2,7-thiadiazepine-2-carboxylate (CAS 7231-24-5)

  • Key Features :
    • Contains a thiadiazepine core with a Boc-protected amine and sulfur heteroatoms.
  • Comparison: The sulfur-rich heterocyclic structure contrasts with the linear butanoate backbone of the target compound, suggesting divergent applications (e.g., medicinal chemistry vs. peptide synthesis) . Both molecules leverage sulfur atoms for stability or reactivity, but the ethylsulfanyl linker in the target compound offers greater flexibility.

Comparative Data Table

Compound Name Key Functional Groups Molecular Weight* Applications References
Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate Boc, Cbz, ethylsulfanyl, tert-butyl ester ~495.6 g/mol Peptide synthesis, orthogonal protection
N-(tert-Butoxycarbonyl)methionylphenylalanine Boc, methylsulfanyl, phenylalanine ~382.5 g/mol Peptide intermediates
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate Boc, benzyl ester, dimethylamino ~378.4 g/mol Modified amino acid synthesis
tert-Butyl 7-benzyl-4-[2-(1,2,7-thiadiazepin-4-yl)ethenyl]-1,1-dioxo-1,2,7-thiadiazepine-2-carboxylate Thiadiazepine, Boc, sulfur heteroatoms ~632.8 g/mol Medicinal chemistry, enzyme inhibition

*Molecular weights estimated from structural formulas.

Research Findings

  • Sulfur Reactivity: The ethylsulfanyl linker enables thiol-disulfide exchange reactions, a feature absent in dimethylamino or methylsulfanyl analogues .
  • Solubility : The tert-butyl ester and Cbz group enhance lipophilicity compared to benzyl ester derivatives, impacting membrane permeability in drug design contexts .

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate?

Methodological Answer: The synthesis involves sequential protection of amino groups and thiol-ene coupling. A validated approach includes:

Boc Protection : React the primary amine with tert-butyl chloroformate in tetrahydrofuran (THF) using potassium tert-butoxide as a base to form the tert-butoxycarbonyl (Boc) group .

Cbz Protection : Introduce the phenylmethoxycarbonyl (Cbz) group via benzyl chloroformate under alkaline conditions (pH 9–10) to protect the secondary amine.

Sulfanyl Linkage : Employ a Michael addition or thiol-ene "click" chemistry to conjugate the ethylsulfanyl moiety, ensuring regioselectivity by using UV initiators (e.g., 2,2-dimethoxy-2-phenylacetophenone) in inert atmospheres .
Key Considerations :

  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Monitor reaction progress using TLC (Rf = 0.3–0.5 in 30% EtOAc/hexane).

Q. How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify Boc (δ 1.4 ppm, singlet, 9H) and Cbz (δ 5.1 ppm, singlet, CH₂Ph; δ 7.3–7.5 ppm, aromatic protons) groups. The ethylsulfanyl moiety shows δ 2.8–3.2 ppm (multiplet, SCH₂) .
    • ¹³C NMR : Confirm carbonyl carbons (Boc: ~155 ppm; Cbz: ~170 ppm).
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (calculated [M+H]⁺ ~535.6 g/mol).
  • HPLC : Optimize reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How does the presence of dual protecting groups (Boc and Cbz) influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Orthogonal Deprotection :

    • Boc is acid-labile (removed with 30% TFA in DCM), while Cbz requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH). This allows sequential deprotection without cross-reactivity .
  • Steric Effects : The bulky tert-butyl group may hinder coupling efficiency in SPPS. Mitigate by using elevated temperatures (40–50°C) or microwave-assisted synthesis.

  • Data Table :

    Protecting GroupDeprotection AgentCompatibility with SPPS
    BocTFA/DCMHigh (prevents backbone cleavage)
    CbzH₂/Pd-CLimited (risk of side-chain reduction)

Q. What strategies are effective in analyzing and resolving racemization during the synthesis of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 90:10) to detect enantiomers. Racemization typically occurs during esterification or sulfanyl conjugation.
  • Mitigation :
    • Perform reactions at low temperatures (0–4°C) to slow base-catalyzed racemization.
    • Use coupling agents like HATU instead of EDCl/HOBt to reduce epimerization .
  • Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to confirm chiral integrity post-synthesis.

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :

    • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours. Analyze degradation via HPLC. Boc groups hydrolyze rapidly at pH < 2, while Cbz is stable up to pH 12 .
    • Thermal Stability : Use DSC/TGA to determine decomposition onset (expected >150°C for tert-butyl esters).
  • Data Table :

    ConditionDegradation PathwayHalf-Life (25°C)
    pH 1.0 (HCl)Boc cleavage<1 hour
    pH 7.4 (PBS)Minimal degradation>30 days
    60°C (dry)Ester hydrolysis~14 days

Q. What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with protease enzymes (e.g., HIV-1 protease). The ethylsulfanyl group may act as a hydrogen bond acceptor.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key parameters:
    • RMSD < 2.0 Å indicates stable binding.
    • Solvent-accessible surface area (SASA) analysis for hydrophobicity .

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